2-Nitro-3-phenylprop-2-en-1-ol

Description

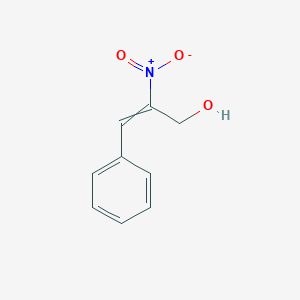

Structure

2D Structure

3D Structure

Properties

CAS No. |

876592-11-9 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-nitro-3-phenylprop-2-en-1-ol |

InChI |

InChI=1S/C9H9NO3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2 |

InChI Key |

KMBICUOTOWQGIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Established Synthetic Methodologies for E 2 Nitro 3 Phenylprop 2 En 1 Ol

Synthesis via Baylis-Hillman Adduct Chemistry

The Baylis-Hillman reaction provides a powerful and atom-economical route to densely functionalized molecules like (E)-2-nitro-3-phenylprop-2-en-1-ol. rasayanjournal.co.in These products, often referred to as Baylis-Hillman adducts, are valuable synthetic intermediates due to the presence of multiple reactive functional groups. rasayanjournal.co.insorbonne-universite.fr

The core of this synthetic approach is the condensation reaction between (E)-(2-nitrovinyl)benzene, commonly known as β-nitrostyrene, and formaldehyde (B43269) (or its solid polymer, paraformaldehyde). rasayanjournal.co.insorbonne-universite.fr The nitro group in β-nitrostyrene acts as a strong electron-withdrawing group, which activates the alkene for nucleophilic attack, a key requirement for the Baylis-Hillman mechanism. organic-chemistry.org

The success of the Baylis-Hillman reaction hinges on the choice of catalyst, which is typically a tertiary amine or a phosphine. organic-chemistry.org These catalysts function by adding to the activated alkene to generate a nucleophilic zwitterionic intermediate, which then attacks the aldehyde electrophile. organic-chemistry.org

For the synthesis of (E)-2-nitro-3-phenylprop-2-en-1-ol and its derivatives, specific catalytic systems have been reported to be effective:

Imidazole (B134444) and Anthranilic Acid: A combination of imidazole and anthranilic acid has been successfully used as a catalytic system to synthesize (E)-2-nitro-3-phenylprop-2-en-1-ol from (E)-(2-nitrovinyl)arenes and paraformaldehyde. rasayanjournal.co.in

General Baylis-Hillman Catalysts: While not all have been specifically reported for this exact transformation, a range of catalysts are known to be effective for the Baylis-Hillman reaction. These include 1,4-diazabicyclo[2.2.2]octane (DABCO), 4-dimethylaminopyridine (B28879) (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Quinuclidine (B89598) has also been noted as a highly active catalyst in protic solvents. rsc.org The choice of catalyst can significantly influence reaction rates and yields. organic-chemistry.org

Direct Synthesis Routes from Nitro-Styrene Derivatives

The direct hydroxymethylation of β-nitrostyrene is the most straightforward and commonly cited method for preparing (E)-2-nitro-3-phenylprop-2-en-1-ol. This one-step process exemplifies the efficiency of using readily available precursors to construct a more complex molecule.

Imidazole is a frequently employed catalyst for the reaction between β-nitrostyrene and formaldehyde. rasayanjournal.co.inmun.ca In a typical procedure, β-nitrostyrene is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and treated with formaldehyde in the presence of a catalytic amount of imidazole. mun.ca The reaction proceeds to furnish the desired allylic alcohol.

The table below summarizes a representative imidazole-catalyzed synthesis.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| (E)-(2-nitrovinyl)arenes | Paraformaldehyde | Imidazole, Anthranilic Acid | (E)-3-Aryl-2-nitroprop-2-en-1-ol | Good | rasayanjournal.co.in |

| 1-((E)-2-nitrovinyl)benzene | Formaldehyde | Imidazole | (E)-2-Nitro-3-phenylprop-2-en-1-ol | Not specified | mun.ca |

| Benzaldehyde (B42025) Derivatives | Nitromethane (B149229) | (Precursor Synthesis) | (2-nitrovinyl)benzene Derivatives | 83% (for 1a) | brieflands.com |

Table 1: Summary of Imidazole-Catalyzed Synthesis and Precursor Formation.

Beyond imidazole alone, co-catalytic systems have been developed to enhance the reaction. As mentioned, the use of anthranilic acid alongside imidazole represents one such modified system. rasayanjournal.co.in The acidic co-catalyst can facilitate the proton transfer steps within the catalytic cycle, potentially accelerating the reaction. The general mechanism for amine-catalyzed Baylis-Hillman reactions suggests that the rate-determining step can be complex, sometimes involving a second molecule of the aldehyde, and the choice of solvent and catalyst pKa plays a critical role. organic-chemistry.orgrsc.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of (E)-2-nitro-3-phenylprop-2-en-1-ol involves careful consideration of solvents, temperature, reaction time, and stoichiometry. The goal is to maximize the yield of the desired product while minimizing side reactions.

Published research provides insight into effective conditions. For instance, the synthesis of various (E)-3-aryl-2-nitroprop-2-en-1-ols has been reported with yields ranging from moderate to good. One study performing a column chromatography purification reported a yield of 53% for the synthesis of (E)-2-nitro-3-phenylprop-2-en-1-ol as a yellow oil. brieflands.com Another preparation of related derivatives reported yields between 32% and 54%. brieflands.com

The table below details yields for various substituted derivatives prepared via a similar methodology.

| R Group (Substitution on Phenyl Ring) | Product | Yield (%) | Physical State | Reference |

| H | 2-Nitro-3-phenylprop-2-en-1-ol | 53 | Yellow oil | brieflands.com |

| 4-chloro | 2-Nitro-3-(4-chlorophenyl)prop-2-en-1-ol | 32 | Pale yellow oil | brieflands.com |

| 4-methyl | 2-Nitro-3-(4-tolyl)prop-2-en-1-ol | 38 | Yellow solid | brieflands.com |

| 4-methoxy | 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | 54 | Yellow solid | brieflands.com |

Table 2: Reported Yields for (E)-3-Aryl-2-nitroprop-2-en-1-ol Derivatives.

Reaction solvents mentioned in the literature include tetrahydrofuran (THF) and dichloromethane (B109758) (CH2Cl2). sorbonne-universite.frmun.ca Subsequent reactions using the title compound have been carried out at temperatures ranging from 0 °C to room temperature or reflux, indicating that the adduct is stable under a variety of conditions. sorbonne-universite.frsorbonne-universite.fr The optimization process for any specific application would involve screening these parameters to achieve the highest possible efficiency for the hydroxymethylation reaction.

Advanced and Stereoselective Synthesis of 2 Nitro 3 Phenylprop 2 En 1 Ol

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small, metal-free organic molecules to catalyze chemical transformations with high levels of stereocontrol. sciencevision.orgsemanticscholar.org This approach offers advantages such as operational simplicity, mild reaction conditions, and reduced toxicity compared to traditional metal-based catalysts. sciencevision.orgsemanticscholar.org For the synthesis of 2-nitro-3-phenylprop-2-en-1-ol analogues, organocatalysis provides a direct route to enantioenriched products through the formation of chiral enamines or the activation of substrates via hydrogen bonding. sorbonne-universite.frnih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A primary method for synthesizing chiral nitroalcohols is the asymmetric Henry (nitroaldol) reaction. researchgate.net This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound. Various chiral organocatalysts have been developed to promote this transformation with high enantioselectivity. researchgate.netcsic.es

For instance, bifunctional catalysts that can activate both the nucleophile (nitroalkane) and the electrophile (aldehyde) simultaneously are highly effective. jst.go.jp Thiourea-based catalysts derived from primary amines can activate ketones through enamine formation while the thiourea (B124793) moiety activates the nitroalkene via hydrogen bonding. nih.gov Similarly, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a key strategy. sciencevision.orgsorbonne-universite.fr Proline derivatives and diarylprolinol silyl (B83357) ethers are classic organocatalysts that facilitate these additions, leading to versatile γ-nitro carbonyl compounds which are precursors to nitroallylic alcohols. sorbonne-universite.frnih.gov Research has demonstrated that catalyst structure and reaction conditions can be finely tuned to achieve excellent enantiomeric excess (ee), often exceeding 90%. nih.govnih.gov

When a reaction can form multiple diastereomers (stereoisomers that are not mirror images), controlling which one is produced is crucial. In the context of the Henry reaction using substituted nitroalkanes, two adjacent stereocenters are formed, leading to syn and anti diastereomers. nih.gov Achieving high diastereoselectivity is a significant challenge. researchgate.net

Researchers have developed sophisticated catalyst systems to control this outcome. For example, Shibasaki reported a lanthanum-alkoxide complex that, through the use of bulky ligands, guided the reaction to favor the syn product with a diastereomeric ratio (dr) of up to 92:8. nih.gov Conversely, certain Cinchona alkaloid-thiourea catalysts have been designed to be highly anti-selective, achieving ratios as high as 94:6. nih.gov The choice of catalyst, solvent, and additives can profoundly influence the transition state geometry of the reaction, thereby dictating the diastereomeric outcome. In domino reactions involving (E)-2-nitro-3-phenylprop-2-en-1-ol, excellent diastereoselectivities of >99:1 dr have been achieved using specific organocatalysts, demonstrating precise control over the formation of multiple contiguous stereogenic centers. nih.govresearchgate.net

Chiral Catalyst Design and Application

The effectiveness of organocatalytic asymmetric synthesis hinges on the rational design of the chiral catalyst. The catalyst must create a specific three-dimensional environment that forces the reacting molecules to approach each other in a way that leads to the desired stereoisomer.

Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, are naturally occurring, inexpensive, and readily available chiral scaffolds. rsc.org They have been extensively modified to create a diverse range of powerful organocatalysts. rsc.orgdovepress.com The core structure contains both a basic quinuclidine (B89598) nitrogen, which can act as a Brønsted base or form hydrogen bonds, and a hydroxyl group at the C9 position that can be functionalized. dovepress.com

By modifying the C9 hydroxyl group into thiourea, squaramide, or primary amine moieties, chemists have created bifunctional catalysts capable of dual activation. jst.go.jpdovepress.com For example, a Cinchona-derived thiourea catalyst can activate a nitroalkene through hydrogen bonding with the thiourea group while the tertiary amine of the alkaloid activates the nucleophile. nih.gov These catalysts have been successfully applied in asymmetric Michael additions, Henry reactions, and aza-Michael-Henry domino reactions, producing chiral nitroalcohols and related structures with high yields and enantioselectivities. nih.govnih.gov

Table 1: Performance of Cinchona Alkaloid-Thiourea Catalysts in Asymmetric Henry Reactions

| Catalyst Type | Aldehyde | Nitroalkane | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cinchona-Thiourea | Aromatic | Nitroethane | 91:9 | 87% | up to 95% | nih.gov |

| Cinchona-Thiourea | Aromatic | Nitroethane | 94:6 (in water) | 88% | up to 93% | nih.gov |

Modularly Designed Organocatalysts (MDOs) represent a sophisticated approach where catalysts are self-assembled in the reaction medium from simpler, distinct modules. nih.govresearchgate.net This strategy allows for rapid screening and optimization of catalysts for a specific transformation. A common design involves combining a stereocontrolling module, often a Cinchona alkaloid derivative, with a reaction-center module, such as an amino acid. nih.gov

In a notable application, MDOs self-assembled from Cinchona alkaloid derivatives and amino acids were used to catalyze a domino Michael-hemiacetalization-Michael reaction. nih.govresearchgate.net This reaction utilized (E)-3-aryl-2-nitroprop-2-enols, including the parent phenyl compound, to construct complex 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereocenters. nih.gov The process yielded products in good yields (up to 84%), with outstanding diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.govresearchgate.net This highlights the power of MDOs in achieving high levels of control in complex cascade reactions.

Table 2: Performance of MDOs in Domino Reaction of (E)-3-aryl-2-nitroprop-2-enols

| Aryl Group (on nitropropenol) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenyl | 81 | >99:1 | 94% | nih.govresearchgate.net |

| 4-Chlorophenyl | 84 | >99:1 | 96% | nih.govresearchgate.net |

| 4-Bromophenyl | 82 | >99:1 | 95% | nih.govresearchgate.net |

Squaramides have emerged as privileged motifs in hydrogen-bonding organocatalysis. researchgate.netorganic-chemistry.org The squaramide core contains two amide functionalities and two acidic N-H protons that are excellent hydrogen-bond donors, allowing for strong and directional activation of electrophiles, particularly those containing nitro groups. researchgate.netacs.org When a squaramide unit is attached to a chiral scaffold, such as a Cinchona alkaloid or a diaminocyclohexane derivative, it becomes a highly effective asymmetric catalyst. organic-chemistry.orgacs.org

Quinine-derived squaramide catalysts have been successfully employed in the asymmetric oxa-Michael-Michael reaction of 3-aryl-2-nitroprop-2-en-1-ol, showcasing the compound's utility as an O-nucleophile. researchgate.net These reactions produce complex spiro-tetrahydropyran-pyrazolones with excellent diastereomeric ratios and high enantioselectivities. researchgate.netresearchgate.net The modular nature of squaramide catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation. acs.orgmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Nitro-3-phenylprop-2-en-1-ol |

| This compound Analogues |

| (E)-3-aryl-2-nitroprop-2-en-1-ols |

| 3-oxabicyclo[3.3.1]nonan-2-one |

| γ-nitro carbonyl compounds |

| Diarylprolinol silyl ethers |

| L-proline |

| Quinine |

| Cinchonidine |

| Thiourea |

| Squaramide |

| Spiro-tetrahydropyran-pyrazolones |

| Diaminocyclohexane |

| Nitroethane |

| Pentanal |

Chemoenzymatic and Biocatalytic Pathways

The synthesis of this compound and related nitroalcohols has been significantly advanced through the adoption of chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and mild reaction conditions of enzymatic catalysis to produce chiral nitroalcohols, which are valuable intermediates in organic synthesis. utupub.finih.govnih.govacs.org The primary biocatalytic strategies involve either the direct asymmetric synthesis from prochiral substrates or the kinetic resolution of a racemic mixture.

A prominent biocatalytic route for synthesizing β-nitroalcohols is the enzymatic Henry reaction, also known as the nitroaldol reaction. wikipedia.orgencyclopedia.pub This carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde. wikipedia.org Hydroxynitrile lyases (HNLs), in particular, have demonstrated the ability to catalyze this reaction asymmetrically. researchgate.netresearchgate.net For instance, the (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL) can catalyze the formation of (S)-β-nitroalcohols from the reaction of nitromethane (B149229) with various aromatic aldehydes. wikipedia.orgresearchgate.net This provides a direct enzymatic pathway to the core structure of compounds like this compound, starting from benzaldehyde (B42025) and a suitable nitroalkane derivative. Similarly, the (R)-selective HNL from Arabidopsis thaliana has been shown to catalyze the synthesis of (R)-β-nitroalcohols. wikipedia.org

Another powerful chemoenzymatic strategy is the kinetic resolution of racemic nitroalcohols, which are often prepared first through traditional chemical synthesis. utupub.firesearchgate.net Lipases are a class of enzymes widely employed for this purpose due to their stereoselectivity in catalyzing transesterification reactions. researchgate.netrsc.orgresearchgate.net In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic nitroalcohol is selectively acylated, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to optically pure forms of the nitroalcohol and its corresponding ester. For example, lipases from Pseudomonas fluorescens and Burkholderia cepacia have been effectively used in the resolution of various 2-nitroalcohols. researchgate.net

The combination of a chemical synthesis to produce the racemic nitroalcohol followed by an enzymatic resolution step is a hallmark of a chemoenzymatic pathway. utupub.finih.gov This approach is often more practical than a fully enzymatic synthesis, especially when the enzymatic C-C bond formation is slow or has substrate limitations. The enzymatic step ensures high enantiomeric purity of the final product under mild, environmentally benign conditions. acs.org

Detailed Research Findings

Several studies have highlighted the effectiveness of these biocatalytic methods. Research on HNL-catalyzed Henry reactions has demonstrated the synthesis of a range of β-nitroalcohols with good yields and high enantiomeric excess (ee). researchgate.net However, these reactions can sometimes be slow and are highly dependent on the specific enzyme and substrate used. researchgate.net

Lipase-catalyzed resolutions, on the other hand, are well-established and have been applied to a wide variety of nitroalcohols. researchgate.netrsc.org The efficiency of the resolution is often quantified by the enantiomeric ratio (E value), with high E values indicating excellent selectivity. For the resolution of 2-nitro-1-phenylethanol, a compound structurally related to the target molecule, excellent E values (>200) and enantiomeric excesses (>99% ee) have been reported using Burkholderia cepacia lipase. researchgate.net

Table 1: Biocatalytic Synthesis of Chiral β-Nitroalcohols

| Enzyme | Reaction Type | Substrates | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| (S)-Hydroxynitrile lyase (Hevea brasiliensis) | Henry Reaction | Aromatic aldehydes, Nitromethane | (S)-β-Nitroalcohols | Catalyzes asymmetric C-C bond formation. Yields up to 77%, ee up to 99%. researchgate.net | wikipedia.orgresearchgate.net |

| (R)-Hydroxynitrile lyase (Arabidopsis thaliana) | Henry Reaction | Aromatic aldehydes, Nitromethane | (R)-β-Nitroalcohols | Provides access to the (R)-enantiomer of β-nitroalcohols. | wikipedia.org |

| D-aminoacylase & Lipase PS-IM | Chemoenzymatic Cascade | Aldehydes, Nitroalkanes | Optically pure β-nitroalcohols | Combines nitroaldol reaction and acyl resolution. Achieves excellent ee (>95%). rsc.org | rsc.org |

| Lipase from Pseudomonas fluorescens | Kinetic Resolution | Racemic α-phenyl-2-nitroalcohols | (S)-α-phenyl-2-nitroalcohols | Efficiently prepares optically pure (S)-enantiomers. | researchgate.net |

| Lipase from Burkholderia cepacia | Kinetic Resolution | Racemic 2-nitro-1-phenylethanol | (R)-acetate and (S)-alcohol | Excellent enantioselectivity (E > 200, ee >99%). | researchgate.net |

Chemical Reactivity and Derivatization of 2 Nitro 3 Phenylprop 2 En 1 Ol

Dual Electrophilic and Nucleophilic Character of the Core Scaffold

The core structure of 2-Nitro-3-phenylprop-2-en-1-ol possesses both electrophilic and nucleophilic sites, enabling it to react with a diverse range of reagents.

Electrophilic Character : The primary electrophilic site is the carbon-carbon double bond. The potent electron-withdrawing nature of the adjacent nitro group polarizes the alkene, rendering the β-carbon (the carbon atom bonded to the phenyl group) highly susceptible to attack by nucleophiles. This reactivity is characteristic of nitroalkenes, which are excellent Michael acceptors.

Nucleophilic Character : The primary nucleophilic site is the oxygen atom of the allylic hydroxyl group (-CH₂OH). The lone pairs of electrons on the oxygen atom can attack various electrophilic species. This allows the molecule to act as a nucleophile in reactions such as etherifications, esterifications, and, significantly, intramolecular cyclizations.

This duality is fundamental to its role in the domino and cascade reactions discussed below, where the molecule can first react as an electrophile and subsequently as a nucleophile in a single, continuous sequence.

Domino and Cascade Reactions

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. scilit.com The structure of this compound is well-suited for such processes.

Organocatalysis has emerged as a critical tool for conducting asymmetric synthesis. scilit.com In the context of this compound, organocatalysts can facilitate a domino sequence initiated by a Michael addition. In this hypothetical reaction, a nucleophile (e.g., an enolate derived from an aldehyde or ketone) adds to the electrophilic β-carbon of the nitroalkene. The resulting intermediate can then undergo an intramolecular attack by the pendant hydroxyl group onto an available electrophilic center, such as an aldehyde, to form a cyclic hemiacetal.

While direct studies on this compound are not prevalent, analogous reactions using structurally similar compounds like o-hydroxy-β-nitrostyrenes reacting with alkynals showcase this principle. These reactions proceed through an oxa-Michael-Michael cascade to afford highly functionalized chromenes. beilstein-journals.org The key steps involve the initial Michael addition followed by the intramolecular cyclization involving the hydroxyl group.

Table 1: Representative Organocatalysts in Analogous Domino Reactions

| Catalyst Type | Example Catalyst | Reactant Types | Product Class |

|---|---|---|---|

| Chiral Amine | Diphenylprolinol Silyl (B83357) Ether | o-hydroxy-β-nitrostyrenes and Alkynals | 4H-Chromenes |

| Bifunctional Thiourea (B124793) | Cinchona Alkaloid-Thiourea | 2-Mercaptobenzaldehydes and β-nitrostyrenes | Thiochromans |

This table illustrates catalysts used in similar domino reaction classes that rely on the interplay between a Michael acceptor and a tethered nucleophile. beilstein-journals.org

Building on the domino Michael-hemiacetalization concept, a further Michael addition can be incorporated to create a tandem sequence. After the initial Michael addition and subsequent intramolecular hemiacetalization, if the resulting cyclic intermediate still contains an activated Michael acceptor or if another acceptor is present in the reaction mixture, a second Michael addition can occur. This leads to the formation of highly complex and stereochemically rich products.

This type of sequence has been demonstrated in organocatalytic domino reactions that construct complex heterocyclic frameworks. beilstein-journals.orgrsc.org For example, a domino oxa-Michael–Michael–Michael–aldol reaction has been used to construct the core of biologically active natural products. beilstein-journals.org This highlights the potential of the nitroalkene-alcohol scaffold to participate in extended, multi-step tandem reactions.

Beyond reactions initiated by an external nucleophile, this compound has the potential to undergo intramolecular cyclization. Under specific conditions (e.g., acidic or basic catalysis), the internal hydroxyl group could directly attack the electrophilic double bond. This type of reaction, known as an intramolecular oxa-Michael addition, would lead to the formation of a cyclic ether. The feasibility and outcome of such a cyclization would depend heavily on the reaction conditions and the stereochemical preferences of the ring closure.

Functional Group Transformations

The functional groups within this compound can be selectively modified to produce a range of important derivatives.

The reduction of a nitro group is one of the most fundamental transformations in organic chemistry, providing a reliable route to primary amines. wikipedia.org The nitro group of this compound can be reduced to the corresponding amino group, yielding 2-Amino-3-phenylprop-2-en-1-ol. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule and opening up new avenues for derivatization.

A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Hydrogen atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly effective for both aliphatic and aromatic nitro groups; may also reduce the C=C double bond under harsh conditions. commonorganicchemistry.com |

| Iron (Fe) powder | Acidic medium (e.g., acetic acid or NH₄Cl) | A classic and cost-effective method, often used in industrial processes. |

| Zinc (Zn) powder | Acidic medium (e.g., acetic acid or HCl) | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating | A common laboratory method for reducing aromatic nitro compounds; effective for this substrate as well. researchgate.net |

The resulting allylic amino alcohol is a valuable synthetic intermediate, containing a nucleophilic amine, a nucleophilic alcohol, and a double bond, making it a versatile building block for the synthesis of pharmaceuticals and other fine chemicals.

Reductive Conversion of the Nitro Group to Amino Functionality

Iron and Acidic Acid Mediated Reductions

The reduction of nitro compounds using iron metal in the presence of an acid is a well-established and widely used method in organic synthesis. wikipedia.orgnih.gov This classical approach, often referred to as the Béchamp reduction, provides an efficient means to convert aromatic and aliphatic nitro compounds to their corresponding primary amines. semanticscholar.orggoogle.com In the context of this compound, this reaction is expected to proceed under similar conditions to yield 2-Amino-3-phenylprop-2-en-1-ol.

The reaction typically involves stirring the nitro compound with iron powder in a solvent such as ethanol or water, with the addition of an acid like acetic acid or hydrochloric acid. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. The product amine can then be isolated and purified by standard laboratory procedures. While specific yields for the reduction of this compound are not extensively reported in the literature, the general effectiveness of this method suggests it would be a viable synthetic route.

Table 1: General Conditions for Iron and Acetic Acid Mediated Reduction

| Parameter | Value |

| Substrate | This compound |

| Reagents | Iron powder, Acetic acid |

| Solvent | Ethanol/Water |

| Product | 2-Amino-3-phenylprop-2-en-1-ol |

| Reaction Type | Reduction |

Carbon Nanotube Assisted Reductions

Carbon nanotubes (CNTs) have emerged as promising support materials for catalysts due to their high surface area and unique electronic properties. rsc.orgresearchgate.net In the context of nitro group reductions, CNTs can be functionalized with metal nanoparticles, such as ruthenium or nickel, to create highly efficient heterogeneous catalysts. core.ac.ukresearchgate.net These catalysts have demonstrated enhanced activity and selectivity in the reduction of nitroarenes to their corresponding amines. semanticscholar.org

For the reduction of this compound, a carbon nanotube-supported catalyst would offer several advantages, including ease of separation from the reaction mixture and potential for catalyst recycling. The reduction is typically carried out under a hydrogen atmosphere or with a hydrogen donor like hydrazine (B178648) hydrate, with the CNT-supported catalyst suspended in a suitable solvent. The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion and selectivity.

Table 2: Conceptual Conditions for Carbon Nanotube Assisted Reduction

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Metal nanoparticles (e.g., Ru, Ni) on CNTs |

| Reducing Agent | H₂ gas or Hydrazine hydrate |

| Solvent | Ethanol, Tetrahydrofuran (B95107) |

| Product | 2-Amino-3-phenylprop-2-en-1-ol |

| Reaction Type | Catalytic Reduction |

Conversion to Halogenated Derivatives (e.g., Bromo, Chloro)

The conversion of the nitro group in this compound to a halogen can be achieved through a two-step process involving the reduction of the nitro group to an amine, followed by a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This sequence provides a versatile method for introducing bromine or chlorine atoms onto the alkene backbone.

The initial step involves the reduction of this compound to 2-Amino-3-phenylprop-2-en-1-ol, as described in the previous sections. The resulting amine is then diazotized using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or hydrobromic acid, at low temperatures (0-5 °C). The intermediate diazonium salt is then treated with a copper(I) halide (CuBr or CuCl) to yield the corresponding bromo or chloro derivative. wikipedia.org

Table 3: Reaction Pathway for Halogenation via Sandmeyer Reaction

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Reduction | Fe/CH₃COOH or CNT-catalyst/H₂ | 2-Amino-3-phenylprop-2-en-1-ol |

| 2 | Diazotization | NaNO₂/HBr or HCl (0-5 °C) | 3-Phenyl-1-hydroxyprop-1-en-2-yl diazonium salt |

| 3 | Sandmeyer Reaction | CuBr or CuCl | 2-Bromo-3-phenylprop-2-en-1-ol or 2-Chloro-3-phenylprop-2-en-1-ol |

Hydroxyl Group Derivatization and Subsequent Reactions

The primary alcohol functionality in this compound provides a site for various derivatization reactions, most notably esterification and etherification. medcraveonline.comorganic-chemistry.org These modifications can be used to introduce a wide range of functional groups, altering the molecule's physical and chemical properties and providing handles for further synthetic transformations.

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. semanticscholar.orgmedcraveonline.com For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-Nitro-3-phenylprop-2-en-1-yl acetate. The resulting ester could then undergo further reactions, such as nucleophilic substitution at the allylic position or modification of the nitro group.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration with another alcohol can lead to ether formation. The resulting ethers would also be amenable to a variety of subsequent chemical transformations.

Cycloaddition Reactions

The carbon-carbon double bond in this compound, activated by the electron-withdrawing nitro group, makes it a suitable participant in cycloaddition reactions.

Tandem (3+2) Cycloaddition for 1,2,3-Triazole Formation

Nitroalkenes are known to be excellent precursors for the synthesis of 1,2,3-triazoles through a tandem reaction involving a [3+2] cycloaddition with an azide (B81097). organic-chemistry.orgresearchgate.netnih.gov This reaction, often referred to as a "click" reaction, is highly efficient and regioselective. In the case of this compound, the reaction with an organic azide (R-N₃) would proceed via an initial Michael addition of the azide to the nitroalkene, followed by an intramolecular cyclization and elimination of nitrous acid to afford the corresponding 1,2,3-triazole. nih.govmdpi.com

This transformation can be catalyzed by various species, including acids and bases, and can be performed under mild conditions. organic-chemistry.org The resulting triazole would bear the phenyl and hydroxymethyl substituents at positions determined by the regiochemistry of the cycloaddition.

Table 4: General Scheme for 1,2,3-Triazole Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Organic Azide (R-N₃) | Acid or Base catalyst | Substituted 1,2,3-triazole |

Oxidative Cycloaddition Reactions

Nitroalkenes can also participate in oxidative cycloaddition reactions. For instance, a Cu(II)-mediated oxidative [3+2]-annulation between nitroalkenes and azolium ylides has been developed for the synthesis of fused heterocyclic systems. This reaction proceeds under mild conditions and is applicable to a broad range of nitroalkenes. Another example is the photoexcited nitroarene-enabled tandem oxidative cleavage and dipolar cycloaddition of alkenes, which leads to the formation of isoxazolidines. nih.gov In these reactions, the nitroalkene acts as a dipolarophile, reacting with a 1,3-dipole that is generated in situ. The oxidative conditions then promote the aromatization or further transformation of the initial cycloadduct. While specific examples with this compound are not prevalent, its structural features suggest its potential as a substrate in such oxidative cycloaddition methodologies. rsc.org

Other Nucleophilic and Electrophilic Substitutions

The chemical reactivity of this compound is characterized by the interplay of its three main functional components: the electron-deficient carbon-carbon double bond, the allylic hydroxyl group, and the aromatic phenyl ring. This structure allows the compound to participate in both nucleophilic and electrophilic reactions, leading to a variety of derivatives. The dominant reaction pathway involves the nitroalkene system, which is highly susceptible to nucleophilic attack. Reactions involving the phenyl ring are governed by the principles of electrophilic aromatic substitution, significantly influenced by the existing substituent.

Nucleophilic Substitution and Addition Reactions

The most prominent form of reactivity for this compound involves the nitro-activated alkene moiety. The strong electron-withdrawing nature of the nitro group renders the β-carbon (the carbon atom bonded to the phenyl group) highly electrophilic. Consequently, this position is the primary site for attack by a wide range of nucleophiles. While these reactions are formally conjugate additions rather than direct substitutions at the double bond, they are the principal method for nucleophilic derivatization of the core structure.

Michael Addition of Thiol Nucleophiles

A significant class of nucleophilic reactions is the Michael addition of thiols to the nitroalkene scaffold. This reaction proceeds readily, often catalyzed by a Lewis base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The addition of a substituted thiophenol to a related nitrostyrene (B7858105) precursor results in the formation of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives. researchgate.net This transformation effectively creates a new carbon-sulfur bond and saturates the alkene double bond.

Research has demonstrated the synthesis of a series of such derivatives by reacting various substituted thiols with the nitro-olefin in tetrahydrofuran (THF) at room temperature. researchgate.net The resulting products are stable compounds that can be isolated in good purity. researchgate.net

| Reactant 1 (Nitro-olefin Precursor) | Reactant 2 (Thiol Nucleophile) | Catalyst | Solvent | Product |

|---|---|---|---|---|

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Thiophenol | DABCO | THF | 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol |

| (E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol | Thiophenol | DABCO | THF | 3-(4-chlorophenyl)-2-nitro-3-(phenylthio)propan-1-ol |

| (E)-3-(4-methylphenyl)-2-nitroprop-2-en-1-ol | Thiophenol | DABCO | THF | 3-(4-methylphenyl)-2-nitro-3-(phenylthio)propan-1-ol |

| (E)-3-(4-ethylphenyl)-2-nitroprop-2-en-1-ol | Thiophenol | DABCO | THF | 3-(4-ethylphenyl)-2-nitro-3-(phenylthio)propan-1-ol |

Other Carbon and Heteroatom Nucleophiles

Beyond thiols, the electrophilic nature of β-nitrostyrenes allows for conjugate additions with a variety of other nucleophiles. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com Examples of nucleophiles that react with the parent compound, β-nitrostyrene, which are analogous to the title compound, include:

Carbonyl Compounds: Aldehydes, ketones, and β-diketones can act as nucleophiles in the presence of a suitable catalyst. ethz.chresearchgate.net

Malonates: Carbanions derived from diethyl malonate and similar compounds readily add to the nitroalkene system. mdpi.comencyclopedia.pub

Electrophilic Aromatic Substitution

Electrophilic substitution reactions can occur on the phenyl ring of this compound. The outcome of these reactions is dictated by the electronic properties of the (-CH=C(NO₂)CH₂OH) substituent attached to the ring.

The vinyl group containing a nitro substituent is a powerful electron-withdrawing group. This is due to both the inductive effect and the resonance effect of the nitro group, which pulls electron density away from the phenyl ring. As a result, the substituent has two main effects on electrophilic aromatic substitution:

Ring Deactivation: The electron-withdrawing nature of the substituent deactivates the aromatic ring, making it significantly less reactive towards electrophiles than benzene (B151609) itself. msu.edulibretexts.org Reactions like nitration or halogenation therefore require harsher conditions (e.g., higher temperatures or stronger catalysts).

Meta-Directing Effect: The substituent directs incoming electrophiles primarily to the meta position. msu.educhemguide.co.uk This is because the carbocation intermediates formed from ortho and para attack are destabilized by the adjacent, electron-poor vinyl group, whereas the intermediate from meta attack is comparatively less destabilized. libretexts.org

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-3-(3-nitrophenyl)prop-2-en-1-ol |

| Halogenation (Bromination) | Br⁺ | 3-(3-Bromophenyl)-2-nitroprop-2-en-1-ol |

| Sulfonation | SO₃H⁺ | 3-(3-(Hydroxysulfonyl)phenyl)-2-nitroprop-2-en-1-ol |

Mechanistic Investigations into Reactions Involving 2 Nitro 3 Phenylprop 2 En 1 Ol

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2-nitro-3-phenylprop-2-en-1-ol allows it to participate in a variety of reaction pathways, most notably in organocatalyzed domino reactions. This compound possesses both an electrophilic and a nucleophilic site, making it an ideal substrate for developing cascade methodologies. researchgate.net

One prominent pathway is the domino Michael-hemiacetalization-Michael reaction . In a reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs), a bicyclic hemiacetal is formed. researchgate.net This intermediate, upon oxidation, yields functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. researchgate.net The initial step involves a Michael addition of an enamine, formed from the aldehyde and the organocatalyst, to the nitroalkene. researchgate.netthieme-connect.com

Another significant reaction pathway involves the formation of cyclobutane (B1203170) intermediates . Stoichiometric reactions of enamines with nitro olefins, including hydroxylated nitro olefins like this compound, have been shown to produce cyclobutanes as formal [2+2] cycloaddition products. nih.gov These cyclobutanes can exist in equilibrium with other intermediates and can sometimes be considered as catalyst resting states or irreversible traps, depending on the reaction conditions and the substituents. nih.gov In some cases, these cyclobutane intermediates can rearrange to form other products. For instance, the reaction of a vinylogous ketone with hydroxynitrostyrene can yield a cyclobutane rather than the expected hemiacetal product. nih.gov

The formation of tetrahydropyran (B127337) derivatives is another key pathway. For example, the domino Michael-hemiacetalization reaction between this compound and an aldehyde, catalyzed by a Hayashi-Jørgensen catalyst, can produce tetrahydropyran derivatives with high enantioselectivity. researchgate.net

In acyl transfer-enabled catalytic asymmetric Michael additions, the reaction of α-hydroxy-1-indanones with nitroenones, including derivatives of this compound, proceeds through a cascade of a dinuclear zinc-catalyzed Michael addition, intramolecular cyclization, and a retro-Claisen reaction. acs.orgntu.edu.sg This pathway leads to the formation of protected cyclic tertiary α-hydroxyketones. acs.orgntu.edu.sg The initial Michael addition generates a key intermediate which then undergoes intramolecular cyclization to form a hemiketal intermediate. ntu.edu.sg

The table below summarizes the key reaction pathways and the corresponding intermediates identified in reactions involving this compound and its derivatives.

| Reaction Pathway | Reactants | Catalyst/Conditions | Key Intermediates | Final Products |

| Domino Michael-hemiacetalization-Michael | (E)-3-Aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs), PCC oxidation | Bicyclic hemiacetal | Functionalized 3-oxabicyclo[3.3.1]nonan-2-ones |

| [2+2] Cycloaddition | Enamines and nitro olefins | Stoichiometric | Cyclobutanes | γ-Nitro carbonyl compounds |

| Domino Michael-hemiacetalization | This compound and pentanal | Hayashi-Jørgensen catalyst | --- | Tetrahydropyran derivative |

| Acyl transfer-enabled Michael addition | α-Hydroxy-1-indanones and nitroenones | Dinuclear zinc catalyst | Michael adduct, hemiketal | Protected cyclic tertiary α-hydroxyketones |

Stereochemical Models and Transition State Geometries

The stereochemical outcome of reactions involving this compound is often rationalized through proposed transition state models, which are frequently supported by computational studies.

In the context of the domino Michael-hemiacetalization-Michael reaction, the formation of the intermediate with specific stereochemistry can be explained by a favored transition state. For the Michael reaction between an enamine and (E)-2-nitro-3-phenylprop-2-en-1-ol, a proposed transition state involves the Si-Si attack of the preferred syn-(E)-enamine onto the nitroalkene. researchgate.netthieme-connect.com This model, based on computational studies, helps to rationalize the observed absolute stereochemistry of the final product. researchgate.net

For the acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroenones, Density Functional Theory (DFT) calculations have been employed to elucidate the origins of enantioselectivity. The calculations show that the transition state leading to the major (R,R)-enantiomer is lower in free energy compared to the transition state leading to the minor (S,S)-enantiomer. acs.orgntu.edu.sg This energy difference is attributed to stabilizing C-H···π interactions in the favored transition state and steric hindrance in the disfavored one. ntu.edu.sg

The table below presents data on the calculated free energy barriers for the enantioselectivity-determining Michael addition step in a reaction involving a derivative of this compound. acs.orgntu.edu.sg

| Transition State | Pathway | Calculated Free Energy Barrier (kcal/mol) | Stereochemical Outcome |

| TS3-RR | Favored | 13.8 | Major (R,R)-enantiomer |

| TS3-SS | Disfavored | 16.1 | Minor (S,S)-enantiomer |

These stereochemical models and computational analyses are crucial for understanding the factors that control the high levels of stereoselectivity observed in many reactions of this compound.

Catalytic Cycle Analysis

The catalytic cycles for reactions involving this compound are often complex, involving multiple steps and the regeneration of the active catalyst.

In organocatalyzed domino reactions using modularly designed organocatalysts (MDOs), the catalytic cycle begins with the reaction of the aldehyde with the secondary amine moiety of the catalyst to form a nucleophilic enamine. researchgate.netwikipedia.org This enamine then attacks the electrophilic nitroalkene in a Michael addition. researchgate.netthieme-connect.com The resulting intermediate, after a series of transformations including intramolecular cyclization, leads to the final product and regenerates the catalyst. researchgate.net

For the acyl transfer-enabled Michael addition catalyzed by a dinuclear zinc complex, the proposed catalytic cycle involves the following key steps:

Ligand Exchange : The α-hydroxy-1-indanone substrate coordinates to the dinuclear zinc catalyst. acs.orgntu.edu.sg

Michael Addition : The zinc complex acts as a bifunctional catalyst, where one zinc atom functions as a Lewis acid to activate the nitroenone, and the other acts as a Brønsted base to deprotonate the α-hydroxy-1-indanone, facilitating the Michael addition. acs.orgntu.edu.sg

Intramolecular Cyclization and Retro-Claisen Reaction : The resulting Michael adduct undergoes an intramolecular cyclization followed by a retro-Claisen reaction to yield the final acyl transfer product. acs.orgntu.edu.sg

Catalyst Regeneration : The catalyst is regenerated and can enter a new catalytic cycle.

The efficiency and stereoselectivity of these catalytic cycles are highly dependent on the structure of the catalyst, the nature of the substrates, and the reaction conditions.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. sorbonne-universite.fr While specific isotopic labeling studies on reactions of this compound are not extensively reported in the reviewed literature, the principles of this method and its application to similar nitroalkene reactions offer valuable insights.

Deuterium (B1214612) Labeling: In Michael additions of nucleophiles to nitroalkenes, deuterium labeling can be used to probe the protonation steps. For instance, performing the reaction in a deuterated solvent like methanol-d4 (B120146) (CD3OD) can reveal whether the solvent is the source of the proton in the final product. researchgate.net If a deuterium atom is incorporated at a specific position, it supports a mechanism where that position is protonated by the solvent. Site-specific deuterium labeling of reactants can also provide insights into hydrogen-deuterium scrambling, which can illuminate the reversibility of certain steps and the nature of intermediates. researchgate.net

¹⁸O-Labeling: In reactions where oxygen atoms are transferred, ¹⁸O-labeling can be used to identify the source of the oxygen in the product. For example, in a multicomponent reaction involving a carboxylic acid and a nitroalkene, using a doubly ¹⁸O-labeled carboxylic acid helped to confirm that both oxygen atoms were incorporated into the final product at specific locations, thereby elucidating the reaction mechanism. thieme-connect.com

¹³C and ¹⁵N-Labeling: Carbon-13 and Nitrogen-15 labeling can be employed to track the carbon and nitrogen atoms of the nitroalkene backbone throughout the reaction. rsc.org For instance, ¹⁵N-NMR spectroscopy can monitor the transformation of the nitro group. researchgate.net Carbon isotope effects, measured using ¹³C NMR at natural abundance, can help to distinguish between concerted and stepwise reaction mechanisms. researchgate.net

The following table illustrates how isotopic labeling could be hypothetically applied to investigate the mechanisms of reactions involving this compound.

| Isotopic Label | Labeled Reactant/Reagent | Potential Mechanistic Insight |

| Deuterium (²H) | Deuterated solvent (e.g., MeOD) | Determines the source of protons in the product. |

| Deuterium (²H) | Deuterium-labeled this compound | Probes the stereochemistry of protonation/deuteration steps. |

| Oxygen-18 (¹⁸O) | H₂¹⁸O | Investigates the role of water in hydrolysis steps. |

| Carbon-13 (¹³C) | ¹³C-labeled this compound | Elucidates the rearrangement of the carbon skeleton. |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled this compound | Tracks the fate of the nitro group during the reaction. |

By employing these isotopic labeling strategies, researchers can gain a more definitive understanding of the intricate mechanistic details of reactions involving the versatile chemical compound, this compound.

Applications of 2 Nitro 3 Phenylprop 2 En 1 Ol As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Functionalized Heterocyclic Scaffolds

The unique reactivity of 2-nitro-3-phenylprop-2-en-1-ol allows it to participate in various cascade reactions, yielding structurally diverse heterocyclic systems. These reactions often proceed through sequential Michael additions and hemiacetalization or cyclization steps, enabling the rapid assembly of multiple stereogenic centers with high levels of control.

Tetrahydropyran (B127337) rings are common structural motifs in many natural products. The bifunctional nature of (E)-2-nitro-3-phenylprop-2-en-1-ol makes it an excellent precursor for the synthesis of these derivatives. In a notable example, the organocatalytic domino Michael-hemiacetalization reaction between (E)-2-nitro-3-phenylprop-2-en-1-ol and simple aliphatic aldehydes like pentanal has been studied. nih.gov This reaction, facilitated by the Hayashi-Jørgensen catalyst, efficiently produces highly functionalized tetrahydropyran derivatives in good yields and with excellent enantioselectivity. nih.gov The reaction proceeds by an initial Michael addition of the aldehyde to the nitroalkene, followed by an intramolecular hemiacetalization involving the hydroxyl group of the starting material.

A highly stereoselective method for synthesizing complex 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using (E)-3-aryl-2-nitroprop-2-enols as key starting materials. nih.gov, researchgate.net This approach involves a sophisticated organocatalytic domino Michael-hemiacetalization-Michael reaction with (E)-7-aryl-7-oxohept-5-enals, followed by an oxidation step. nih.gov, sci-hub.se

This transformation is uniquely catalyzed by modularly designed organocatalysts (MDOs) that are self-assembled from cinchona alkaloid derivatives and amino acids. nih.gov, researchgate.net The reaction successfully constructs molecules with four contiguous stereogenic centers, including a challenging tetrasubstituted one. nih.gov The process demonstrates excellent chemical efficiency, affording the bicyclic products in good yields and with outstanding stereocontrol. researchgate.net, sci-hub.se The electronic properties and the position of substituents on the phenyl ring of the nitropropenol starting material were found to have minimal influence on the stereochemical outcome, consistently yielding a single diastereomer. nih.gov

Table 1: Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

| Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|

Data sourced from studies on the domino Michael-hemiacetalization-Michael reaction. nih.gov, researchgate.net

The synthesis of spiro-tetrahydropyran-pyrazolone scaffolds, which are of significant interest in medicinal chemistry, can be achieved using derivatives of this compound. organic-chemistry.org An efficient, metal-free protocol has been established for constructing these complex spirocyclic systems through a formal [4+2] cyclisation. organic-chemistry.org, nih.gov The reaction utilizes a trans-β-nitrostyrene-derived Morita–Baylis–Hillman (MBH) alcohol, a close structural relative of the title compound, which reacts with an α-arylidene pyrazolone (B3327878) at ambient temperature. organic-chemistry.org

The transformation proceeds via an oxa-Michael/Michael cascade pathway, leading to the formation of new C-C and C-O bonds and creating five contiguous stereocenters. organic-chemistry.org, nih.gov When conducted under organocatalytic conditions using a quinine-derived catalyst, the reaction yields the desired spiropyrazolones with excellent diastereoselectivity and high enantiomeric excess. organic-chemistry.org

Table 2: Organocatalytic Synthesis of Spiro-Tetrahydropyran-Pyrazolones

| Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|

Data from the formal [4+2] cyclisation of a β-nitrostyrene-derived MBH alcohol with α-arylidene pyrazolone. sci-hub.se, organic-chemistry.org

Functionalized chromane (B1220400) derivatives can be synthesized with high enantio- and diastereoselectivity through an organocatalytic domino Michael/hemiacetalization reaction. sci-hub.se This strategy employs (E)-2-(2-nitrovinyl)phenols, which are structurally analogous to this compound, and aliphatic aldehydes. sci-hub.se The reaction, promoted by modularly designed organocatalysts (MDOs), is followed by subsequent chemical modifications like PCC oxidation or dehydroxylation to yield functionalized chroman-2-ones and chromanes, respectively. sci-hub.se

Another effective route involves the domino oxa-Michael/aldol reaction between salicylaldehyde (B1680747) and β-nitrostyrene, catalyzed by L-pipecolinic acid. mdpi.com This reaction proceeds in high yields to form 3-nitro-2-phenyl-2H-chromene derivatives, which are versatile intermediates for further synthetic transformations. mdpi.com

The spiro[4H-pyran-3,3′-oxindole] framework is a privileged scaffold in medicinal chemistry. An efficient and highly stereoselective synthesis of these molecules has been achieved through a three-component organocatalyzed domino Knoevenagel/Michael/cyclization reaction. nih.gov This reaction brings together isatins, malononitrile, and 1,3-dicarbonyl compounds. nih.gov While not directly starting from this compound, this synthesis showcases the type of cascade reaction where Michael acceptors, akin to β-nitrostyrenes, play a crucial role in building molecular complexity.

The reaction is effectively catalyzed by a cinchonidine-derived thiourea (B124793). nih.gov A significant finding in the optimization of this process was that the addition of water as an additive can substantially improve the enantioselectivity of the final spirooxindole products. nih.gov Under optimized conditions, the desired products are obtained in good yields and with moderate to high enantiomeric excess. nih.gov

Table 3: Three-Component Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives

| Catalyst | Additive | Yield | Enantiomeric Excess (ee) |

|---|

Data from the organocatalyzed reaction of isatins, malononitrile, and 1,3-dicarbonyl compounds. nih.gov

While the direct synthesis of indenes from this compound is not widely reported, its parent compound, β-nitrostyrene, serves as a valuable precursor for other polycyclic systems, such as indoles. The synthesis of indoles can be accomplished via the reductive cyclization of β-nitrostyrenes. This transformation has been achieved using carbon monoxide (CO) as the reductant, though this often requires high pressures.

More recent developments have employed CO surrogates, such as phenyl formate, in a palladium-catalyzed reaction. This method allows the reaction to be performed in a simple glass pressure tube. Good yields are typically obtained when the starting β-nitrostyrene bears an aryl substituent in the alpha position. The reaction is believed to proceed through a mechanism analogous to other related reductive cyclizations, providing a powerful tool for constructing the indole (B1671886) nucleus from readily available nitroalkenes.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dihydropyran |

| Tetrahydropyran |

| 3-Oxabicyclo[3.3.1]nonan-2-one |

| Spiro-Tetrahydropyran-Pyrazolone |

| Chromane |

| Spiro[4H-pyran-3,3′-oxindole] |

| Indene |

| Pentanal |

| (E)-7-aryl-7-oxohept-5-enal |

| α-arylidene pyrazolone |

| Salicylaldehyde |

| β-nitrostyrene |

| Isatin |

| Malononitrile |

| 1,3-dicarbonyl compound |

| Indole |

| Phenyl formate |

| L-pipecolinic acid |

Precursors for Pharmaceutically Relevant Structures

Nitro compounds, such as this compound, are recognized as indispensable intermediates for the synthesis of pharmaceutically relevant molecules. The diverse reactivity of the nitro group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the nitro group can be readily transformed into other functional groups, particularly amines, which are prevalent in many bioactive compounds and are in high demand by the pharmaceutical industry.

Research has demonstrated the potential of derivatives of this compound as targeted therapeutic agents. Specifically, a series of substituted aryl-2-nitrovinyl derivatives have been synthesized and assessed for their efficacy as proteasome inhibitors, a key target in cancer therapy. In these studies, this compound and its analogs act as Michael acceptors. One derivative, 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol, emerged as a particularly potent proteasome inhibitor against MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate cancer) cell lines. rsc.org The presence of the hydroxymethyl (-CH2OH) group on the alpha-carbon and a para-methoxy substitution on the phenyl ring were found to significantly enhance inhibitory activity. rsc.org

The biological activity of these compounds highlights the utility of the this compound scaffold in medicinal chemistry. The table below summarizes the inhibitory concentrations (IC₅₀) of several derivatives, illustrating their potential as precursors for anticancer agents. rsc.org

Table 1: Proteasome Inhibitory Activity of 2-Nitro-3-arylprop-2-en-1-ol Derivatives

| Compound | R Group | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. PC-3 |

|---|---|---|---|

| 2a | H | > 25 | > 100 |

| 2b | 4-Cl | 4.35 | 50.12 |

| 2c | 4-CH₃ | 1.86 | 28.18 |

| 2d | 4-OCH₃ | 0.71 | 17.79 |

Preparation of Diverse Functionalized Organic Compounds

The unique combination of functional groups in this compound allows it to serve as a starting material for a wide array of more complex molecules. Its allylic alcohol, nitroalkene system, and aromatic ring can all be selectively targeted to build diverse molecular frameworks.

The synthesis of N-allylaniline derivatives from allylic alcohols is a well-established transformation in organic chemistry, often achieved through palladium-catalyzed reactions like the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org In this type of reaction, the hydroxyl group of an allylic alcohol, such as this compound, is first converted into a better leaving group (e.g., acetate, carbonate, or phosphate). A palladium(0) catalyst then facilitates an oxidative addition to form a π-allyl palladium complex. wikipedia.orgorganic-chemistry.org This intermediate is electrophilic and can be attacked by a nucleophile, such as an aniline (B41778) derivative, to form the corresponding N-allylated product. wikipedia.orgorganic-chemistry.org

This palladium-catalyzed allylic amination is highly efficient for forming carbon-nitrogen bonds under mild conditions. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound would involve its reaction with various anilines in the presence of a palladium catalyst and a suitable ligand to yield a library of (E)-N-(2-nitro-3-phenylallyl)aniline derivatives. These products retain the nitroalkene functionality, which can be used for further synthetic transformations.

This compound is itself a trisubstituted olefin, and its structure serves as a template for synthesizing other, more complex trisubstituted alkenes. Modern synthetic methods such as olefin metathesis provide powerful tools for this purpose. For instance, cross-metathesis using ruthenium-based catalysts could potentially be employed to modify the substituents on the olefin. google.com

Alternatively, the allylic alcohol functionality is a key handle for modification. As described in the synthesis of aniline derivatives, the hydroxyl group can be activated and substituted with a variety of nucleophiles in transition-metal-catalyzed allylic substitution reactions. organic-chemistry.orgwikipedia.org This allows for the introduction of new carbon, nitrogen, or oxygen-based substituents at the allylic position, thereby generating a diverse range of novel trisubstituted olefin derivatives from a common precursor.

The nitroalkene moiety within this compound is an excellent substrate for cycloaddition reactions to form heterocyclic compounds. Specifically, it can participate in a [3+2] cycloaddition reaction with azides to synthesize 1,2,3-triazoles. This reaction typically proceeds with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, reacting with the electron-poor double bond of the nitroalkene.

The general mechanism involves the initial cycloaddition of the azide to the nitroalkene, followed by the elimination of nitrous acid (HNO₂) to yield the aromatic 1H-1,2,3-triazole ring. This method is a powerful way to construct the triazole core, which is a privileged structure in medicinal chemistry due to its wide range of biological activities. The reaction of this compound with an aryl azide would lead directly to the formation of a 4-phenyl-1-aryl-1H-1,2,3-triazole derivative, with the fate of the hydroxymethyl and nitro groups depending on the specific reaction conditions. The synthesis of 4-aryl-1H-1,2,3-triazoles from 2-aryl-1-nitroethenes has been successfully demonstrated under solvent-free conditions using tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst.

Table 2: Examples of 4-Aryl-1H-1,2,3-triazole Synthesis from Nitroethenes

| Nitroethene Reactant | Azide Source | Product |

|---|---|---|

| 2-Aryl-1-nitroethene | Trimethylsilyl azide (TMSN₃) | 4-Aryl-1H-1,2,3-triazole |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) has emerged as a principal method for the structural elucidation of molecules like 2-nitro-3-phenylprop-2-en-1-ol. By calculating the electron density, DFT can accurately predict a molecule's geometry and other electronic properties.

DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to optimize the molecular structure of the compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The results of these calculations include key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in similar conjugated systems, DFT can elucidate the planarity of the molecule, which is crucial for understanding its electronic properties.

Furthermore, Natural Bond Orbital (NBO) analysis, a feature of DFT studies, provides information about intramolecular bonding and interactions. nih.gov It can reveal details about charge transfer interactions between filled and vacant orbitals, which are vital for understanding the molecule's stability and reactivity.

Computational Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of this compound. These models often utilize data derived from DFT calculations to map out the molecule's reactive sites.

A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals indicate the molecule's ability to donate or accept electrons. The HOMO is typically located on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient areas, highlighting sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps use a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitro group and the hydroxyl oxygen, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Prediction of Spectroscopic Characteristics for Conformational Analysis

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic data of this compound, which is essential for its conformational analysis.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) with a high degree of accuracy. science.gov By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This comparison helps to confirm the molecular structure and identify the presence of specific functional groups and their vibrational characteristics.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov These theoretical chemical shifts, when correlated with experimental NMR data, provide valuable information about the electronic environment of the different nuclei (e.g., ¹H and ¹³C) in the molecule, aiding in the complete structural elucidation.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). science.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π → π* and n → π* transitions within the conjugated system.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

While specific QSAR studies on this compound derivatives are not extensively reported in the provided search results, the principles of QSAR are highly relevant for this class of compounds. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules with varied substituents. The biological activity of these derivatives would then be measured. Various molecular descriptors would be calculated for each derivative, including:

Topological descriptors: Which describe the atomic connectivity.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the partition coefficient (log P).

By applying statistical methods like multiple linear regression or partial least squares, a mathematical equation is developed that relates these descriptors to the observed biological activity. nih.govasianpubs.org Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For instance, QSAR studies on other nitro-containing compounds have highlighted the importance of features like log P and the presence of specific functional groups in determining their activity. nih.govaablocks.com

Green Chemistry Principles in the Research and Development of 2 Nitro 3 Phenylprop 2 En 1 Ol Chemistry

Atom Economy in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The Baylis-Hillman reaction, a key method for synthesizing 2-nitro-3-phenylprop-2-en-1-ol, is inherently atom-economical as it involves the direct addition of an activated alkene to an electrophile, with all atoms from the starting materials being part of the final product. nih.govresearchgate.netrasayanjournal.co.in

The synthesis of this compound is commonly achieved through the reaction of nitrostyrene (B7858105) and formaldehyde (B43269). rasayanjournal.co.insorbonne-universite.frsorbonne-universite.fr Another significant route is the reaction between benzaldehyde (B42025) and a nitroalkane, such as nitromethane (B149229) or nitroethane, often catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.orgrasayanjournal.co.inresearchgate.net

Calculation of Atom Economy:

The theoretical atom economy for the synthesis of this compound from benzaldehyde and nitromethane can be calculated as follows:

Reactants: Benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) + Formaldehyde (CH₂O, MW: 30.03 g/mol ) derived from a suitable source and a nitro-group donor. A more direct representation involves nitrostyrene and formaldehyde. For the purpose of a clear atom economy calculation based on fundamental building blocks, let's consider the reaction of benzaldehyde, formaldehyde, and a nitro source. A common precursor is nitrostyrene, which is formed from benzaldehyde and nitromethane. The Baylis-Hillman reaction then proceeds with an activated alkene.

Product: this compound (C₉H₉NO₃, MW: 179.17 g/mol ). nih.gov

However, the direct three-component Baylis-Hillman reaction is a prime example of an atom-economical process. researchgate.netmdpi.com For instance, the reaction between an aldehyde, an activated alkene, and a nucleophilic catalyst results in a highly functionalized molecule where most, if not all, atoms of the reactants are incorporated into the product. mdpi.com

| Reactant 1 | Reactant 2 | Product | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Benzaldehyde (C₇H₆O) | Activated Nitroalkene | This compound (C₉H₉NO₃) | Varies | 179.17 | High (approaching 100% in ideal additions) |

Table: Theoretical Atom Economy in the Synthesis of this compound.

Minimization of Hazardous Solvents and Auxiliaries

The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into the synthesis of this compound has explored various solvent systems to minimize environmental impact.

Initial syntheses often employed solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or chlorinated solvents. sorbonne-universite.frsorbonne-universite.frresearchgate.net However, greener alternatives are actively being investigated. Protic solvents like alcohols and even water have been shown to accelerate the Baylis-Hillman reaction. organic-chemistry.orgsciengine.com The use of N-methylmorpholine, an aprotic polar solvent, has also been found effective for coupling less reactive aldehydes. semanticscholar.org

More advanced approaches include the use of:

Ionic Liquids: Imidazolium-based ionic liquids have been used as solvents, sometimes in combination with Lewis acids, to enhance reaction rates. rsc.org

Polyethylene Glycol (PEG): PEG-200 has been utilized as a non-volatile, recyclable, and environmentally friendly solvent medium, particularly effective when combined with microwave irradiation. nih.gov

Solvent-Free Conditions: Performing the reaction neat (without solvent) can lead to remarkable rate acceleration and yield enhancement, simplifying product isolation and reducing waste. researchgate.netresearchgate.net

| Solvent Type | Examples | Green Chemistry Implications |

| Traditional Aprotic | THF, Acetonitrile, Dichloromethane (B109758) | Often hazardous, volatile, and require careful disposal. sorbonne-universite.frsorbonne-universite.fr |

| Protic | Methanol, Ethanol (B145695), Water | Can accelerate reactions; water is a benign solvent. researchgate.netsciengine.com |

| Greener Alternatives | Ionic Liquids, PEG-200 | Recyclable, non-volatile, can enhance reaction rates. rsc.orgnih.gov |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, simplifies workup, can increase reaction speed. researchgate.netresearchgate.net |

Table: Comparison of Solvents in the Synthesis of this compound.

Development of Catalytic vs. Stoichiometric Methods

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry, as it reduces waste since the catalyst is only needed in small amounts and can be recycled. The synthesis of this compound heavily relies on catalysis.

Organocatalysis: The Baylis-Hillman reaction is often catalyzed by tertiary amines (e.g., DABCO) or phosphines. wikipedia.orgorganic-chemistry.org These organocatalysts are a greener alternative to metal-based catalysts, avoiding issues of heavy metal contamination.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral β-nitroalcohols. bohrium.comrsc.org Hydroxynitrile lyases (HNLs), for example, can catalyze the Henry (nitroaldol) reaction and its retro version, providing access to specific enantiomers of nitroalcohols under mild conditions. bohrium.comchemistryviews.org Immobilizing enzymes on solid supports, like celite, can further enhance their stability and reusability. bohrium.com

Dual Catalysis Systems: Some methods employ a dual-catalyst system, such as DABCO combined with a Lewis acid like lanthanum(III) triflate, to improve reaction efficiency. walisongo.ac.id

The shift from stoichiometric reagents to catalytic systems significantly improves the sustainability of the synthesis by reducing the amount of waste generated per unit of product.

Reduction of Derivatization Steps

Green chemistry principles advocate for minimizing or avoiding the use of temporary protecting groups or derivatization steps, as these add to the number of reaction steps, consume additional reagents, and generate waste. scispace.com

The synthesis of this compound via the Baylis-Hillman reaction is a good example of a convergent, one-pot reaction that avoids many derivatization steps. rasayanjournal.co.inorganic-chemistry.org It directly assembles a complex, functionalized molecule from relatively simple precursors.

Furthermore, domino or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an effective strategy. For instance, a domino Michael-hemiacetalization reaction involving (E)-2-nitro-3-phenylprop-2-en-1-ol has been used to create complex heterocyclic structures in a highly efficient and stereoselective manner. nih.gov Similarly, tandem 1,3-dipolar cycloaddition followed by a denitration reaction sequence provides a catalyst-free route to 1,2,3-triazole derivatives from Baylis-Hillman adducts of nitroolefins. rsc.org These approaches are inherently greener as they reduce the number of synthetic steps, solvent use, and purification procedures.

Design for Energy Efficiency

Syntheses should be designed for energy efficiency, with the goal of conducting reactions at ambient temperature and pressure whenever possible. The energy requirements for the synthesis of this compound can vary significantly depending on the chosen methodology.

While many Baylis-Hillman reactions proceed at room temperature, they can be notoriously slow, sometimes taking days or weeks to complete. youtube.com To address this, several energy-efficient techniques have been explored:

Microwave Irradiation: The use of microwave heating has been shown to dramatically accelerate the Baylis-Hillman reaction, often reducing reaction times from hours or days to minutes. nih.gov This can lead to significant energy savings compared to conventional heating methods.

Solvent-Free Conditions: As mentioned, neat reaction conditions can also lead to significant rate enhancements, reducing the need for prolonged heating. researchgate.netchemrxiv.org

Catalyst Optimization: The development of more active catalysts allows the reaction to proceed faster at lower temperatures, thereby conserving energy. researchgate.net Computational studies on the Baylis-Hillman reaction mechanism help in designing more efficient pathways that require lower activation energy. chemrxiv.org

Waste Prevention and Byproduct Minimization